molecular formula C7H8O3 B12661851 5-Ethylidene-3-hydroxy-4-methylfuran-2(5H)-one CAS No. 36842-29-2

5-Ethylidene-3-hydroxy-4-methylfuran-2(5H)-one

Cat. No.: B12661851
CAS No.: 36842-29-2
M. Wt: 140.14 g/mol
InChI Key: IPTJXHCVSMNBMI-HWKANZROSA-N
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Description

5-Ethylidene-3-hydroxy-4-methylfuran-2(5H)-one is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethylidene-3-hydroxy-4-methylfuran-2(5H)-one can be achieved through various synthetic routes. One common method involves the aldol condensation of 4-methylfuran-2(5H)-one with acetaldehyde under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-Ethylidene-3-hydroxy-4-methylfuran-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-Ethylidene-3-hydroxy-4-methylfuran-2(5H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It can be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 5-Ethylidene-3-hydroxy-4-methylfuran-2(5H)-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Furfural: Another furan derivative with an aldehyde group.

    2-Acetylfuran: A furan derivative with an acetyl group.

    5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group.

Uniqueness

5-Ethylidene-3-hydroxy-4-methylfuran-2(5H)-one is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that other furan derivatives may not be able to fulfill.

Properties

CAS No.

36842-29-2

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

(5E)-5-ethylidene-3-hydroxy-4-methylfuran-2-one

InChI

InChI=1S/C7H8O3/c1-3-5-4(2)6(8)7(9)10-5/h3,8H,1-2H3/b5-3+

InChI Key

IPTJXHCVSMNBMI-HWKANZROSA-N

Isomeric SMILES

C/C=C/1\C(=C(C(=O)O1)O)C

Canonical SMILES

CC=C1C(=C(C(=O)O1)O)C

Origin of Product

United States

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